5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine
Overview
Description
5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine is a derivative of pyrimidine that is widely used in different fields of research and industry . It has a molecular weight of 280.12 .
Synthesis Analysis
The synthesis of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine involves several stages . The 2-aminopyrimidine is dissolved in acetonitrile and N-bromosuccinimide is added under ice-cooling. The mixture is stirred in the dark overnight at room temperature .Molecular Structure Analysis
The molecular structure of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine is represented by the InChI code: 1S/C11H10BrN3O/c1-16-10-5-3-2-4-9(10)15-11-13-6-8(12)7-14-11/h2-7H,1H3,(H,13,14,15) .Chemical Reactions Analysis
5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis
5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine is a solid at room temperature .Scientific Research Applications
Antiviral Activity
5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine and its derivatives have been studied for their antiviral properties. Specifically, these compounds have shown significant activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. Notably, certain derivatives exhibited remarkable inhibitory activity against HIV replication in cell culture, with minimal observed cytotoxicity. This suggests a potential for these compounds in the development of antiretroviral therapies (Hocková et al., 2003).
Anticancer Activity
Research has indicated the potential anticancer properties of derivatives of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine. A specific compound, synthesized from related pyrimidine derivatives, demonstrated moderate anticancer activity, hinting at the therapeutic potential of these compounds in cancer treatment (Lu Jiu-fu et al., 2015).
Antimicrobial Activity
Derivatives of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine have been synthesized and evaluated for their antimicrobial efficacy. Certain compounds in this class have shown significant inhibitory effects against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (V. L. Ranganatha et al., 2018).
Structural and Synthetic Chemistry
These compounds are also valuable in the field of structural and synthetic chemistry. They serve as key intermediates in the synthesis of various heterocyclic compounds, demonstrating their utility in expanding the chemical space for drug development and other applications (Hou et al., 2016).
Molecular Recognition Properties
5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine derivatives have been explored for their molecular recognition properties. Modifications to the core structure of these compounds can significantly influence their biological interactions, making them candidates for further exploration in drug design and development (D. Hannah et al., 2000).
Safety And Hazards
properties
IUPAC Name |
5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-16-10-5-3-2-4-9(10)15-11-13-6-8(12)7-14-11/h2-7H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQUYJWUISMNCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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